Dehydro abietic acid-[d2]
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Overview
Description
Dehydroabietic acid-[d2] is a deuterated form of dehydroabietic acid, a tricyclic diterpenoid resin acid isolated from rosin. This compound is known for its wide range of biological activities, including anticancer, antibacterial, antiviral, antiulcer, insecticidal, and herbicidal properties . The deuterated form is often used in scientific research to study the metabolic pathways and mechanisms of action of dehydroabietic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroabietic acid-[d2] can be synthesized through the disproportionation of abietic acid or rosin. The process involves the use of organic amine salts and solvent recrystallization methods . The most effective catalyst for this disproportionation process is palladium on carbon (Pd/C), although it is expensive .
Industrial Production Methods: In industrial settings, dehydroabietic acid is typically obtained by disproportionating rosin as the raw material. The resulting disproportionated rosin is then purified to isolate dehydroabietic acid using organic amine salts and solvent recrystallization .
Chemical Reactions Analysis
Types of Reactions: Dehydroabietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize dehydroabietic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of dehydroabietic acid .
Scientific Research Applications
Dehydroabietic acid-[d2] has numerous scientific research applications:
Chemistry: Used as a model compound to study the chemical behavior of diterpenoid resin acids.
Biology: Investigated for its role in biological systems, particularly in understanding metabolic pathways.
Mechanism of Action
Dehydroabietic acid exerts its effects through various mechanisms, including the inhibition of tumor cell migration and the induction of apoptosis in cancer cells. It interferes with mitochondrial function and induces the division of caspase-3 and poly (ADP-ribose) polymerase (PARP) in human lung cells . These actions are mediated through specific molecular targets and pathways involved in cell death and survival.
Comparison with Similar Compounds
- Abietic acid
- Levopimaric acid
- Palustric acid
- Neoabietic acid
Comparison: Dehydroabietic acid is unique among these compounds due to its specific structural features and biological activities.
Properties
IUPAC Name |
(1R,4aS,10aR)-10,10-dideuterio-1,4a-dimethyl-7-propan-2-yl-3,4,9,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1/i9D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWKVWVWBFBAOV-FVXHMTTNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC2=C(C=CC(=C2)C(C)C)[C@@]3([C@@H]1[C@](CCC3)(C)C(=O)O)C)[2H] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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